molecular formula C20H21N3O4S2 B2733092 Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 932464-69-2

Ethyl 3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2733092
CAS No.: 932464-69-2
M. Wt: 431.53
InChI Key: BOZALBIGZPGGPZ-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound. It contains several functional groups including a piperazine ring, a pyridyl group, a sulfonyl group, a benzothiophene ring, and a carboxylate ester .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the piperazine ring, the introduction of the sulfonyl group, and the formation of the benzothiophene ring . The carboxylate ester could be introduced through a reaction with ethyl chloroformate or a similar reagent.


Molecular Structure Analysis

The molecular formula of this compound is C20H21N3O4S2 and its molecular weight is 431.53. The structure includes a benzothiophene ring, which is a system containing a benzene ring fused to a thiophene ring. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridyl group, which is a nitrogen-containing aromatic ring.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperazine ring could undergo reactions typical of secondary amines, such as acylation or alkylation . The sulfonyl group could potentially undergo reactions with nucleophiles, and the carboxylate ester could be hydrolyzed to form a carboxylic acid .

Properties

IUPAC Name

ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-20(24)18-19(15-7-3-4-8-16(15)28-18)29(25,26)23-13-11-22(12-14-23)17-9-5-6-10-21-17/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZALBIGZPGGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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